IM-93

Ferroptosis Cell Death Ischemia-Reperfusion Injury

IM-93 is the only commercially available dual ferroptosis/NETosis inhibitor with low-nanomolar potency (IC50 1.8–1.9 nM) and selectivity over necroptosis/pyroptosis. Its hydrochloride salt offers 10× higher water solubility than earlier indolylmaleimides, enabling DMSO-free ex vivo workflows. Choose IM-93 when experimental outcomes demand simultaneous interrogation of ferroptosis and NETosis—no generic ferroptosis inhibitor (Fer-1, Lip-1) or PAD4 inhibitor (GSK484) can substitute.

Molecular Formula C21H28N4O2
Molecular Weight 368.481
Cat. No. B1192869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIM-93
SynonymsIM-93;  IM 93;  IM93
Molecular FormulaC21H28N4O2
Molecular Weight368.481
Structural Identifiers
SMILESO=C(C(NCCCN(C)C)=C1C2=CN(C)C3=C2C=CC=C3)N(C(C)C)C1=O
InChIInChI=1S/C21H28N4O2/c1-14(2)25-20(26)18(19(21(25)27)22-11-8-12-23(3)4)16-13-24(5)17-10-7-6-9-15(16)17/h6-7,9-10,13-14,22H,8,11-12H2,1-5H3
InChIKeyDKUCOVGKUCYQLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IM-93 Procurement Guide: Specifications, Differentiation, and Selection Criteria


IM-93 (CAS 1173657-73-2) is a synthetic, water-soluble indolylmaleimide derivative that functions as a dual inhibitor of ferroptosis and NETosis [1]. It exhibits potent, low-nanomolar cytoprotective activity against both tert-butyl hydroperoxide- and erastin-induced ferroptosis in NIH3T3 cells (IC50 = 1.8 and 1.9 nM, respectively) , and it effectively suppresses phorbol 12-myristate 13-acetate (PMA)-induced NETosis and lipid peroxidation in primary human neutrophils across a 1.6–25 µM concentration range . Unlike the ferroptosis inhibitor ferrostatin-1 (Fer-1), IM-93 uniquely inhibits NETosis while also showing no activity against necroptosis or pyroptosis, establishing a distinct selectivity profile [1].

IM-93: Why Ferroptosis Inhibitors and NETosis Modulators Are Not Interchangeable


The selection of a cell death inhibitor for research on ferroptosis or NETosis is critically dependent on its target profile and physicochemical properties. Substituting IM-93 with a generic ferroptosis inhibitor (e.g., ferrostatin-1, liproxstatin-1) will fail to recapitulate the dual ferroptosis/NETosis inhibition demonstrated by IM-93 [1]. Conversely, substituting IM-93 with a dedicated NETosis inhibitor (e.g., GSK484, a PAD4 inhibitor) will not address the ferroptotic component of the pathology [2]. Furthermore, the enhanced water solubility of IM-93's hydrochloride salt form (10-fold higher than the earlier derivative IM-17) provides a critical practical advantage for in vivo and ex vivo applications that is absent in many comparator compounds [1]. These compound-specific features directly impact experimental outcomes and preclude simple one-for-one replacement.

IM-93 Comparative Efficacy Data: Ferroptosis, NETosis, and Selectivity Profiling


Ferroptosis Inhibition Potency: IM-93 vs. Ferrostatin-1 and Liproxstatin-1

IM-93 exhibits significantly greater potency against erastin-induced ferroptosis than the widely used ferroptosis inhibitors ferrostatin-1 (Fer-1) and liproxstatin-1 (Lip-1). In NIH3T3 cells, IM-93 inhibits erastin-induced ferroptosis with an IC50 of 1.9 nM [1]. In contrast, Fer-1 demonstrates an EC50 of approximately 60 nM in erastin-treated HT-1080 cells , and Lip-1 shows an IC50 of 22 nM in Gpx4⁻/⁻ cells . This represents a >30-fold increase in potency for IM-93 relative to Fer-1 and a >10-fold increase relative to Lip-1, although direct head-to-head comparisons under identical assay conditions are not available.

Ferroptosis Cell Death Ischemia-Reperfusion Injury

NETosis Inhibition: Unique Activity Profile Compared to Ferrostatin-1

IM-93 uniquely inhibits PMA-induced NETosis in primary human neutrophils, a property not shared by the ferroptosis inhibitor ferrostatin-1 (Fer-1). In head-to-head experiments, IM-93 (1.6–25 µM) significantly reduced NET formation, whereas Fer-1 showed no inhibitory effect on NETosis even at a concentration of 25 µM [1]. This demonstrates that IM-93 possesses a distinct dual inhibitory profile (ferroptosis + NETosis), while Fer-1 is solely a ferroptosis inhibitor.

NETosis Neutrophil Biology Inflammation

Selectivity Profile: No Inhibition of Necroptosis or Pyroptosis

IM-93 demonstrates high selectivity for ferroptosis and NETosis, with no detectable inhibitory activity against necroptosis or pyroptosis. At a concentration of 25 µM, IM-93 did not inhibit necroptosis induced by Fas ligand + Z-VAD-FMK + cycloheximide in Jurkat cells, nor did it inhibit pyroptosis induced by S. aureus or P. aeruginosa infection in THP-1 cells [1]. This contrasts with broad-spectrum necrosis inhibitors that may affect multiple pathways, underscoring the targeted utility of IM-93.

Selectivity Regulated Necrosis Cell Death

Enhanced Water Solubility: A Practical Advantage for In Vivo Applications

IM-93 can be readily converted to its hydrochloride (HCl) salt, which exhibits a 10-fold higher water solubility compared to the earlier indolylmaleimide derivative IM-17 [1]. While specific numerical solubility values (e.g., mg/mL) are not reported, this 10x improvement is a critical differentiator for in vivo studies where compound formulation and bioavailability are paramount. The solubility of Fer-1 is known to be limited in aqueous buffers, often requiring DMSO or other organic co-solvents.

Solubility Formulation In Vivo Pharmacology

IM-93 Application Scenarios: Where Its Dual Inhibition Provides a Scientific Advantage


Ischemia-Reperfusion Injury (IRI) Research

IM-93 is ideally suited for investigating the overlapping roles of ferroptosis and NETosis in myocardial or cerebral ischemia-reperfusion injury. Its dual inhibitory action targets both the iron-dependent cell death of cardiomyocytes/neurons and the pro-inflammatory NET formation that exacerbates tissue damage and impairs microvascular flow. Using IM-93 allows researchers to simultaneously probe both pathways, as highlighted by the observation that ferroptosis contributes to IRI and NETs worsen the no-reflow phenomenon [1].

Thrombosis and Sterile Inflammation Models

In models of venous thrombosis or sterile inflammation (e.g., systemic lupus erythematosus, rheumatoid arthritis), NETosis is a key driver of pathology. IM-93 provides a chemical tool to inhibit NET formation without the confounding effects of direct PAD4 inhibition (e.g., GSK484) or iron chelation (e.g., deferoxamine). Its concurrent inhibition of ferroptosis may also reveal previously unrecognized contributions of iron-dependent cell death in these inflammatory contexts, a dimension not addressed by PAD4 inhibitors alone [1].

Ex Vivo Neutrophil Functional Assays Requiring Soluble Inhibitors

The enhanced water solubility of IM-93 (HCl salt) makes it particularly well-suited for ex vivo assays with primary human neutrophils or other cell types where DMSO content must be strictly limited. Unlike many ferroptosis inhibitors that have poor aqueous solubility, IM-93 can be prepared as a concentrated aqueous stock, facilitating precise dosing and reducing solvent-related artifacts in assays measuring ROS production, lipid peroxidation, and NET formation [1].

Cancer Cell Biology: Investigating Ferroptosis Sensitivity in the Tumor Microenvironment

The tumor microenvironment is often infiltrated by neutrophils, and both ferroptosis evasion and NETosis can promote tumor progression and metastasis. IM-93 enables researchers to dissect the contribution of these two pathways simultaneously in co-culture models or in vivo. Its selectivity for ferroptosis/NETosis over necroptosis/pyroptosis ensures that any observed effects can be more confidently linked to these specific cell death modalities, rather than off-target inhibition of other regulated necrosis pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for IM-93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.